

# A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Byakangelicol** is a naturally occurring furanocoumarin, a class of organic compounds predominantly found in the roots of plants such as Angelica dahurica.[1] Identified by the CAS number 26091-79-2, this compound has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] **Byakangelicol** has demonstrated anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective properties, primarily exerting its effects through the modulation of key enzymatic and signaling pathways.[1][3][4] This technical guide provides a detailed summary of its chemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols for the scientific community.

### **Chemical and Physical Properties**

**Byakangelicol** is a psoralen derivative characterized by a specific chemical structure that contributes to its biological interactions.[5] Its fundamental properties are summarized below.



| Property          | Value                                                                                                                             | Reference          |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|--------------------|
| CAS Number        | 26091-79-2                                                                                                                        | [1][5][6][7][8][9] |
| Molecular Formula | C17H16O6                                                                                                                          | [1][6][8][10]      |
| Molecular Weight  | 316.31 g/mol                                                                                                                      | [1][7][8][10]      |
| IUPAC Name        | 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one                                                       | [6][10]            |
| Appearance        | White crystalline solid / Yellow powder                                                                                           | [4][7]             |
| Melting Point     | 106.0 °C                                                                                                                          | [1][6]             |
| Boiling Point     | 503.4 °C (estimated)                                                                                                              | [1][6]             |
| Solubility        | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Water solubility is estimated at 55.77 mg/L @ 25 °C.[11] |                    |
| Storage           | Store at 2-8°C or <-15°C                                                                                                          | [1][6]             |

## **Biological Activities and Therapeutic Potential**

**Byakangelicol** exhibits a wide range of pharmacological effects, making it a promising candidate for further investigation in drug development. Its primary activities are detailed in the following sections.

#### **Anti-Inflammatory Activity**

**Byakangelicol** is a potent anti-inflammatory agent.[6] Its primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][6] It has been shown to suppress both the expression and the enzymatic activity of COX-2, thereby reducing the production of prostaglandin E2 (PGE2).[3][4][6] This dual inhibition is significant as it targets inflammation at both the genetic and protein levels. Furthermore, **Byakangelicol**'s



anti-inflammatory effects are mediated, at least in part, by the suppression of the NF-κB signaling pathway.[3][12]

| Target/Assay                       | Cell Line /<br>Model                    | Effect                                                                      | IC <sub>50</sub> / EC <sub>50</sub> /<br>Concentration | Reference  |
|------------------------------------|-----------------------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------|------------|
| COX-2 Activity & Expression        | A549 (Human<br>Pulmonary<br>Epithelial) | Inhibition of IL-<br>1β-induced<br>COX-2<br>expression and<br>PGE2 release. | 10-50 μΜ                                               | [2][3][12] |
| COX-1 Activity & Expression        | A549 (Human<br>Pulmonary<br>Epithelial) | No effect on activity or expression.                                        | Up to 200 μM                                           | [3][12]    |
| Nitric Oxide (NO) Production       | RAW 264.7<br>(Macrophage)               | Inhibition of LPS-<br>induced NO<br>production.                             | IC50 = 16.9 μg/ml                                      | [2]        |
| Pro-inflammatory<br>Cytokines      | RAW 264.7<br>(Macrophage)               | Down-regulation of TNF-α, IL-6, and IL-1β.                                  | Not specified                                          | [13]       |
| Anti-<br>inflammatory<br>Cytokines | RAW 264.7<br>(Macrophage)               | Up-regulation of IL-10.                                                     | Not specified                                          | [13]       |

#### **Cholinesterase Inhibition and Neuroprotective Potential**

**Byakangelicol** has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine.[2] This activity suggests potential applications in managing neurodegenerative diseases like Alzheimer's disease.[14][15] The neuroprotective effects of natural compounds are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[16][17] [18]



| Target                          | Effect     | IC50 Value | Reference |
|---------------------------------|------------|------------|-----------|
| Acetylcholinesterase<br>(AChE)  | Inhibition | 46.3 μΜ    | [2]       |
| Butyrylcholinesterase<br>(BChE) | Inhibition | 45.2 μΜ    | [2]       |

## **Hepatoprotective Activity**

Studies have demonstrated that **Byakangelicol** can protect liver cells from chemically induced damage. It shows moderate protective activity against cytotoxicity induced by tacrine in HepG2 liver cells.[2][4]

| Assay                        | Cell Line                     | Effect           | EC <sub>50</sub> Value | Reference |
|------------------------------|-------------------------------|------------------|------------------------|-----------|
| Tacrine-induced Cytotoxicity | HepG2 (Human<br>Liver Cancer) | Hepatoprotective | 112.7 ± 5.35 μM        | [2][4]    |

#### **Anti-Cancer and Cytochrome P450 Inhibition**

**Byakangelicol** is being explored for its anti-cancer properties, with reports suggesting it can influence cell cycle dynamics and apoptosis.[1] It has been shown to be an anti-proliferative agent that causes G2/M arrest in melanoma cells.[5] Additionally, it inhibits several cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. This suggests a potential for drugdrug interactions when co-administered with medications metabolized by these enzymes.[19]

| Target | Effect                                        | IC <sub>50</sub> / K <sub>i</sub> Value                         | Reference |
|--------|-----------------------------------------------|-----------------------------------------------------------------|-----------|
| CYP1A2 | Competitive Inhibition                        | $IC_{50} = 19.42 \mu M, K_i = 9.86 \mu M$                       | [19]      |
| CYP2A6 | Competitive Inhibition                        | IC <sub>50</sub> = 10.11 $\mu$ M, K <sub>i</sub> = 5.23 $\mu$ M | [19]      |
| CYP3A4 | Noncompetitive, Time-<br>dependent Inhibition | IC <sub>50</sub> = 12.80 $\mu$ M, K <sub>i</sub> = 6.55 $\mu$ M | [19]      |



## **Signaling Pathways and Mechanisms of Action**

**Byakangelicol**'s anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB pathway. In response to inflammatory stimuli like IL-1 $\beta$ , the inhibitor protein IκB- $\alpha$  is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, it initiates the transcription of pro-inflammatory genes, including COX-2.

**Byakangelicol** partially inhibits the degradation of IkB- $\alpha$ , thereby preventing the nuclear translocation of p65 and subsequent COX-2 expression.[3][12] However, it does not appear to affect the p44/42 MAPK pathway.[3][12]



Click to download full resolution via product page

Caption: Byakangelicol inhibits the NF-kB signaling pathway.

## **Experimental Protocols**

This section details the methodologies used in key experiments to determine the biological activity of **Byakangelicol**.

## Protocol 1: Inhibition of COX-2 Expression and PGE2 Release in A549 Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of **Byakangelicol** on human pulmonary epithelial cells.[3][12]

1. Cell Culture:



 Human pulmonary epithelial cells (A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.

#### 2. Treatment:

- Cells are seeded in culture plates and grown to near confluence.
- The culture medium is replaced with a serum-free medium for 24 hours prior to the experiment.
- Cells are pre-treated with varying concentrations of **Byakangelicol** (e.g., 10, 25, 50  $\mu$ M) or a vehicle control (DMSO) for 1 hour.

#### 3. Stimulation:

- Following pre-treatment, cells are stimulated with interleukin-1β (IL-1β) at a concentration of 1 ng/mL for a specified duration (e.g., 24 hours for PGE2 assay, 18 hours for Western blot).
- 4. Measurement of PGE2 Release:
- The culture supernatant is collected.
- The concentration of PGE2 is quantified using a commercially available Prostaglandin E₂ EIA Kit according to the manufacturer's instructions.
- 5. Analysis of COX-2 Expression (Western Blot):
- Cells are lysed, and total protein is extracted.
- Protein concentration is determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.







- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- 6. Analysis of NF-κB Translocation:
- Nuclear extracts are prepared from treated and untreated cells.
- Electrophoretic mobility shift assay (EMSA) is performed using a labeled oligonucleotide probe containing the NF-kB consensus sequence to assess the DNA-binding activity of p65.





Click to download full resolution via product page

Caption: Experimental workflow for assessing anti-inflammatory activity.



# Protocol 2: Pharmacokinetic Analysis in Rats using UPLC-MS/MS

This protocol summarizes the method for quantifying **Byakangelicol** in rat plasma to determine its pharmacokinetic properties.[20]

- 1. Sample Preparation:
- Rat plasma samples are thawed.
- Protein precipitation is performed by adding acetonitrile (containing an internal standard like fargesin) to the plasma sample.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is collected for analysis.
- 2. UPLC-MS/MS Conditions:
- Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
- Column: UPLC BEH C18 column.
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode for quantification of Byakangelicol and the internal standard.
- 3. Data Analysis:
- A calibration curve is generated using known concentrations of Byakangelicol (range: 1– 2000 ng/mL).[20]
- The concentration of Byakangelicol in the plasma samples is determined from the calibration curve.



 Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated using a non-compartmental model to assess bioavailability.
 The absolute bioavailability following oral administration was determined to be 3.6%.[20]

#### Conclusion

**Byakangelicol** (CAS 26091-79-2) is a furanocoumarin with a compelling profile of biological activities, including significant anti-inflammatory, neuroprotective, hepatoprotective, and anticancer potential. Its primary mechanism of anti-inflammatory action involves the dual inhibition of COX-2 activity and expression, mediated through the suppression of the NF-κB signaling pathway. The well-defined protocols for its analysis and the growing body of evidence supporting its therapeutic effects make **Byakangelicol** a molecule of high interest for further preclinical and clinical investigation. This guide provides a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this promising natural compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Byakangelicol | 26091-79-2 | FB74110 | Biosynth [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Byakangelicol, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Byakangelicol | CAS:26091-79-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. BYAKANGELICOL | 26091-79-2 [chemicalbook.com]
- 6. Byakangelicol | CAS#:26091-79-2 | Chemsrc [chemsrc.com]
- 7. standards.chromadex.com [standards.chromadex.com]
- 8. biocrick.com [biocrick.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]

#### Foundational & Exploratory





- 10. Byakangelicol | C17H16O6 | CID 3055167 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. byakangelicol, 26091-79-2 [thegoodscentscompany.com]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. Influence of Sulfur Fumigation on Angelicae Dahuricae Radix: Insights from Chemical Profiles, MALDI-MSI and Anti-Inflammatory Activities [mdpi.com]
- 14. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect of Natural Product in Alzheimer's Disease [bslonline.org]
- 16. Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Phenolic Compounds with Neuroprotective Effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mechanism of neuroprotective action of natural compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. akjournals.com [akjournals.com]
- To cite this document: BenchChem. [A Comprehensive Overview for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427666#byakangelicol-cas-number-26091-79-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com